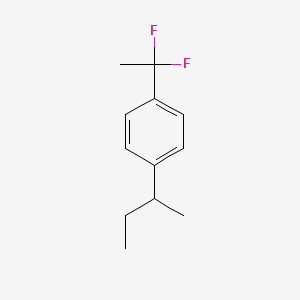
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sec-butyl group and a 1,1-difluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the introduction of the sec-butyl and difluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form sec-butylbenzene. Subsequently, the difluoroethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic protodeboronation and hydromethylation have been explored .
化学反応の分析
Types of Reactions: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-(sec-butyl)-4-(difluoromethyl)benzene.
Substitution: Formation of halogenated derivatives like 1-(sec-butyl)-4-(1,1-difluoroethyl)-2-bromobenzene.
科学的研究の応用
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The sec-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with enzymes or receptors .
類似化合物との比較
- 1-(sec-Butyl)-4-(trifluoromethyl)benzene
- 1-(sec-Butyl)-4-(methyl)benzene
- 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene
Comparison: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is unique due to the presence of both the sec-butyl and difluoroethyl groups, which impart distinct chemical and physical properties. Compared to 1-(sec-Butyl)-4-(trifluoromethyl)benzene, the difluoroethyl group provides different electronic effects and reactivity. The sec-butyl group, as opposed to the tert-butyl group, offers different steric and conformational characteristics, influencing the compound’s behavior in various reactions .
特性
分子式 |
C12H16F2 |
|---|---|
分子量 |
198.25 g/mol |
IUPAC名 |
1-butan-2-yl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-4-9(2)10-5-7-11(8-6-10)12(3,13)14/h5-9H,4H2,1-3H3 |
InChIキー |
WQKJEPWGVKXYGL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
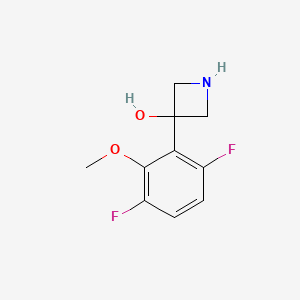
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
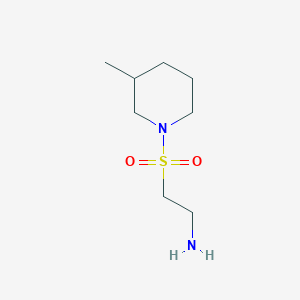
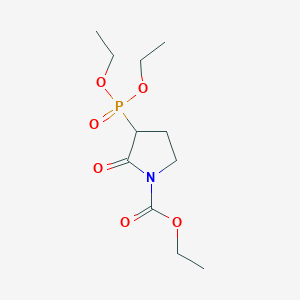
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)

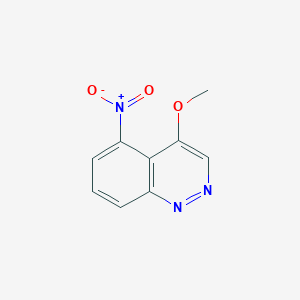
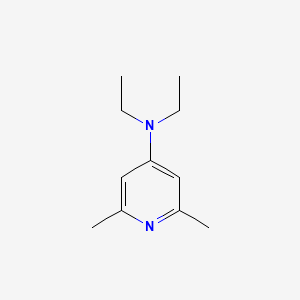
![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)

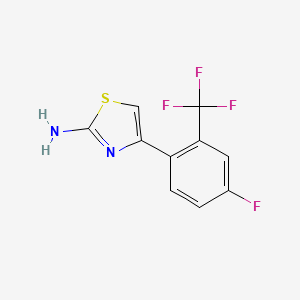
![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
